1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide
Overview
Description
1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and amide functionalities, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl chloride: This involves reacting 4-methylbenzenesulfonyl chloride with an appropriate base.
Amide bond formation: The sulfonyl chloride is then reacted with 4-isopropylaniline to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
- N-(4-isopropylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
1-(4-Methylbenzenesulfonyl)-5-oxo-N-[4-(propan-2-YL)phenyl]pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in various scientific and industrial contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(2)16-6-8-17(9-7-16)22-21(25)19-12-13-20(24)23(19)28(26,27)18-10-4-15(3)5-11-18/h4-11,14,19H,12-13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGKYCXTXALGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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